molecular formula C17H20ClN3O3 B2891723 N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1003231-32-0

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2891723
CAS No.: 1003231-32-0
M. Wt: 349.82
InChI Key: YWQUBYJNJKTMKY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic small molecule featuring a diazaspiro[4.5]decane core, a structure of significant interest in medicinal chemistry. This compound belongs to a class of molecules known as diketopiperazine (DKP) analogues, which are recognized as privileged structures for drug discovery due to their ability to mimic peptide turn conformations and their resistance to proteolysis . The structural rigidity and hydrogen bonding donor/acceptor groups present in the 2,4-dioxo-1,3-diazaspiro[4.5]decane scaffold can influence critical interactions with biological targets . Specifically, related diazaspiro compounds with similar dione architectures have demonstrated promising pharmacological profiles in preclinical research, particularly as anticonvulsant agents, by potentially modulating targets such as T-type calcium channels or enhancing GABAergic neurotransmission . The incorporation of the lipophilic (3-chloro-2-methylphenyl) group is a strategic modification that can enhance blood-brain barrier permeability, making this chemotype a valuable scaffold for neuroscientific and central nervous system (CNS) drug discovery research . This product is intended for research purposes only, providing chemists and biologists with a high-quality building block for constructing compound libraries or a precise tool compound for probing biological mechanisms.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-11-12(18)6-5-7-13(11)19-14(22)10-21-15(23)17(20-16(21)24)8-3-2-4-9-17/h5-7H,2-4,8-10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQUBYJNJKTMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure featuring a spirocyclic moiety and multiple functional groups that contribute to its biological activity. The molecular formula is C11H16ClN3O3C_{11}H_{16}ClN_{3}O_{3}, and its structural representation is as follows:

PropertyValue
Molecular FormulaC₁₁H₁₆ClN₃O₃
SMILESCC1CCC2(CC1)C(=O)N(C(=O)N2)NC(=O)CCl
InChIInChI=1S/C11H16ClN3O3/c1-7-2-4-11(5-3-7)9(17)15(10(18)13-11)14-8(16)6-12/h7H,2-6H2,1H3,(H,13,18)(H,14,16)

Anti-inflammatory Effects

Compounds in this class have demonstrated anti-inflammatory effects in vitro. For example, studies on related benzodiazepine derivatives showed inhibition of superoxide anion production in human neutrophils, suggesting a possible mechanism for reducing inflammation through modulation of intracellular signaling pathways involving cAMP and protein kinases . This could imply that this compound may similarly affect inflammatory pathways.

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects were assessed in various cancer cell lines. Although specific data on this compound is scarce, related compounds have exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects.

The proposed mechanisms of action for compounds similar to this compound include:

  • Inhibition of Enzymatic Activity : The dioxo moiety may interact with enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The compound could influence pathways related to inflammation and apoptosis by altering levels of secondary messengers like cAMP.
  • Direct Interaction with DNA : Some spirocyclic compounds interact with DNA or RNA, potentially disrupting replication or transcription processes in cancer cells.

Comparison with Similar Compounds

Compounds with Modified Aromatic Substituents

Several analogs share the 2,4-dioxo-1,3-diazaspiro[4.5]decane core but differ in aromatic substituents:

  • Compound 34: N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-2-(trifluoromethyl)benzamide Features a trifluoromethylbenzamide group, enhancing metabolic stability via reduced oxidative metabolism. Melting point: 217°C; higher lipophilicity (logP ~3.2) compared to the chloro-methylphenyl variant .
  • Compound 35: N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-2-chlorobenzamide Substituted with a chlorobenzamide group; melting point: 231°C, suggesting stronger intermolecular interactions (e.g., halogen bonding) .

Key Differences :

Property Target Compound Compound 34 Compound 35
Aromatic Substituent 3-Cl-2-MePh CF3-Ph Cl-Ph
Melting Point (°C) Not reported 217 231
Calculated logP ~2.8 ~3.2 ~2.9

Spirocyclic Acetamides with Heterocyclic Variations

  • N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide Incorporates a sulfonamide group (SO2NH2) instead of acetamide, increasing hydrogen-bonding capacity.
  • N-(3-Chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
    • Contains a sulfur atom in the spiro system, improving electrophilicity. Exhibits antiviral activity via interactions with viral polymerase residues (e.g., His124, Trp4) .

Key Differences :

Property Target Compound Sulfonamide Analog Sulfanyl Analog
Functional Group Acetamide Sulfonamide Sulfanyl
Bioactivity Not reported Antiviral Antiviral
Molecular Weight (g/mol) ~350 (est.) 445.50 512.9

Non-Spirocyclic Acetamide Derivatives

  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Replaces the spiro system with a quinazolinone ring, reducing conformational rigidity. Synthesized via hydrogen peroxide oxidation, indicating higher reactivity .
  • 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
    • A herbicide with a simpler acetamide structure; lacks spirocyclic or aromatic complexity, limiting target specificity .

Key Differences :

Property Target Compound Quinazolinone Analog Alachlor
Core Structure Diazaspiro[4.5] Quinazolinone Linear chain
Application Research Anticonvulsant Herbicide
Synthetic Complexity High Moderate Low

Q & A

Q. How to analyze spirocyclic conformation’s role in stability?

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability .
  • Variable-Temperature NMR : Track conformational changes (e.g., ring puckering) across temperatures to identify metastable states .

Data Analysis and Interpretation

Q. How to reconcile discrepancies between computational and experimental binding affinities?

  • Force Field Calibration : Adjust parameters in docking software (e.g., AutoDock Vina) to better match experimental IC₅₀ values .
  • Solvent Effects : Include explicit solvent molecules in MD simulations to account for hydrophobic/hydrophilic interactions .

Q. What statistical methods validate reproducibility in pharmacological assays?

  • ANOVA with Tukey’s Post Hoc Test : Compare means across multiple batches or conditions to confirm consistency .
  • Bland-Altman Plots : Assess agreement between technical replicates in dose-response studies .

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